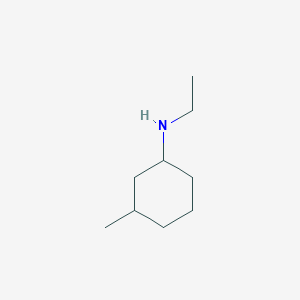

N-ethyl-3-methylcyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-ethyl-3-methylcyclohexan-1-amine” is a chemical compound with the CAS Number: 39190-91-5 . Its IUPAC name is N-ethyl-3-methylcyclohexanamine . The molecular weight of this compound is 141.26 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19N/c1-3-10-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 141.26 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Bioconjugation in Aqueous Media

N-ethyl-3-methylcyclohexan-1-amine's reactivity has been explored in the context of amide formation between carboxylic acid and amine in aqueous media using carbodiimide. Studies have shown that this process is sensitive to pH and the cyclizability of carboxylic acids, highlighting the compound's utility in precise bioconjugation applications under specific conditions. The formation of amides is crucial for bioconjugation, with implications for drug development and biomaterials research (Nakajima & Ikada, 1995).

Polymer Chemistry

In the realm of polymer chemistry, this compound is instrumental in the synthesis of amine-capped polyethylenes through organolanthanide-mediated polymerizations. This method facilitates the introduction of functional amine groups into polyolefins, broadening the scope of applications for these materials in various industrial and research settings (Amin & Marks, 2007).

Catalysis

The compound has been used to study the efficiency of ligand systems in ethylene tetramerization, a process crucial for producing high-value chemical feedstocks. Research in this area focuses on optimizing ligand structures to enhance catalytic activity and selectivity, demonstrating the compound's role in advancing catalytic processes for industrial applications (Kuhlmann et al., 2007).

Analytical and Material Science

This compound's derivatives have been synthesized and characterized for their potential as new psychoactive substances. This research contributes to forensic science by providing methods for the identification and analysis of these compounds, aiding in the regulatory and safety assessments of new materials (Wallach et al., 2016).

Environmental Chemistry

Exploration of this compound and its derivatives in the context of N-methylation of amines using carbon dioxide offers a greener alternative to traditional methylation methods. This research is pivotal for developing environmentally friendly synthetic routes that minimize hazardous waste and utilize CO2 as a raw material (Santoro et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-3-methylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-10-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGGEUFVMBHOIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868187.png)

![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)

![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)